3-Ethyl-3-(hydroxymethyl)pentan-2-one
Description
3-Ethyl-3-(hydroxymethyl)pentan-2-one is a branched ketone featuring a hydroxymethyl (-CH2OH) and an ethyl (-C2H5) group at the 3-position of a pentan-2-one backbone. For instance, polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane (a cyclic ether derivative) exhibit adhesive properties with polar substrates, achieving bond-line tensile shear strengths of 0.39–1.32 MPa and work of adhesion values of 101–105 mJ/m² . The hydroxymethyl group likely enhances polarity, influencing reactivity and interaction with polar materials.
Properties
CAS No. |
160193-85-1 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-ethyl-3-(hydroxymethyl)pentan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-8(5-2,6-9)7(3)10/h9H,4-6H2,1-3H3 |
InChI Key |
OFWALKINJXCRQV-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CO)C(=O)C |
Canonical SMILES |
CCC(CC)(CO)C(=O)C |
Synonyms |
2-Pentanone, 3-ethyl-3-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Pentan-2-one
- Molecular Formula : C5H10O
- Key Features : A simple linear ketone without branched substituents.
- Applications : Acts as a biomarker in cancer studies. Its relative proportion decreases in murine lung tumors, linked to reduced fatty acid oxidation and ketogenic pathway downregulation . Unlike 3-Ethyl-3-(hydroxymethyl)pentan-2-one, it lacks functional groups for polymer synthesis.
- Metabolism : Involved in fat metabolism but absent from the Mus musculus metabolic pathway in the KEGG database .
3-Methylbutan-2-one
- Molecular Formula : C5H10O
- Key Features : Branched methyl group at the 3-position.
- Applications : Shares biomarker roles with pentan-2-one, showing decreased levels in late-stage tumors . Its simpler structure contrasts with the hydroxymethyl functionality of the target compound, limiting its utility in polymer chemistry.
3-ETHYL-2,4-PENTANEDIONE
- Molecular Formula : C7H10O2
- Key Features: A diketone with ethyl substitution. Exists as a tautomeric mixture (enol and keto forms) .
- Applications: Used in chemical synthesis for its chelating properties. The dual ketone groups increase acidity compared to monoketones like this compound, enabling coordination with metal ions.
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Molecular Formula : C13H18O3
- Key Features : Aromatic dimethoxy substituents at the 3-position.
- Applications : Serves as a pharmaceutical intermediate due to its aromatic moiety, contrasting with the aliphatic hydroxymethyl group in the target compound .
Data Table: Comparative Analysis
Key Research Findings
- Adhesive Performance : Polyoxetanes derived from 3-ethyl-3-(hydroxymethyl)oxetane exhibit strong adhesion to polar substrates but require modifications to reduce brittleness .
- Biomarker Roles : Linear ketones like pentan-2-one and 3-methylbutan-2-one show inverse correlations with tumor progression, highlighting their metabolic significance .
- Structural Influence : The hydroxymethyl group in the target compound enhances polarity compared to alkyl-substituted analogs, favoring interactions in polymer matrices.
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